8-{[1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}quinoline
Description
Properties
IUPAC Name |
(5-methylthiophen-2-yl)-(3-quinolin-8-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-13-7-8-17(24-13)19(22)21-11-9-15(12-21)23-16-6-2-4-14-5-3-10-20-18(14)16/h2-8,10,15H,9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPNNRZOXVXSJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}quinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the cyclization of a suitable amino acid derivative, such as proline, using reagents like phosphorus oxychloride.
Attachment of the 5-Methylthiophene-2-Carbonyl Group: The 5-methylthiophene-2-carbonyl group can be introduced through an acylation reaction using 5-methylthiophene-2-carbonyl chloride and a base such as triethylamine.
Formation of the Ether Bond: The final step involves the coupling of the quinoline core with the pyrrolidine ring through an ether bond, which can be achieved using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
8-{[1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
Biological Activities
8-Hydroxyquinoline derivatives, including the compound , have been reported to exhibit a wide range of biological activities:
- Anticancer Activity : Several studies have demonstrated the potential of 8-hydroxyquinoline derivatives as anticancer agents. For instance, compounds with modifications on the quinoline structure have shown significant cytotoxicity against various human cancer cell lines, including lung and cervical carcinoma cells. One study reported that a modified derivative exhibited an IC50 value of 5.6 µM against A-549 lung cancer cells, surpassing the efficacy of standard treatments like doxorubicin .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Research indicates that derivatives of 8-hydroxyquinoline can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. A hybrid molecule combining 8-hydroxyquinoline with ciprofloxacin displayed promising antibacterial activity with lower minimum inhibitory concentration (MIC) values compared to ciprofloxacin alone .
- Antiviral and Antifungal Effects : The pharmacological profile of 8-hydroxyquinoline derivatives extends to antiviral and antifungal activities. These compounds have been explored as potential treatments for viral infections and fungal diseases due to their ability to disrupt cellular processes in pathogens .
Case Studies
Several case studies illustrate the practical applications and effectiveness of 8-{[1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}quinoline:
- Antitumor Efficacy : In vivo studies using xenograft models demonstrated that specific derivatives could significantly inhibit tumor growth without causing toxicity to normal tissues. For example, a derivative showed complete tumor regression in Hep3B xenografts at a dosage of 10 mg/kg/day over nine days .
- Mechanistic Studies : Research has delved into understanding the mechanism of action of these compounds, revealing their ability to induce apoptosis in cancer cells through various pathways, including oxidative stress and mitochondrial dysfunction .
- Hybrid Molecule Development : The creation of hybrid molecules combining 8-hydroxyquinoline with other pharmacophores has led to compounds with enhanced efficacy against resistant bacterial strains and improved pharmacokinetic properties .
Mechanism of Action
The mechanism of action of 8-{[1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}quinoline involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to DNA: The quinoline core can intercalate into DNA, disrupting its structure and function.
Inhibiting Enzymes: The compound can inhibit key enzymes involved in cellular processes, such as topoisomerases and kinases.
Modulating Signaling Pathways: The compound can modulate signaling pathways involved in cell proliferation and apoptosis, leading to its potential anticancer effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Quinoline Core
Several quinoline derivatives with diverse substituents have been synthesized and characterized (). For example:
- 5-Chloro-7-(pyrrolidin-1-yl-methyl)quinolin-8-ol (5a): Contains a pyrrolidinyl-methyl group at the 7-position and a hydroxyl group at the 8-position.
- 5-Chloro-8-hydroxyquinoline derivatives (5a–5d): Feature chloro and hydroxy groups with varying alkyl/aryl substitutions.
Key Differences:
- The target compound lacks chloro or hydroxy groups but incorporates a pyrrolidinyl-oxy-thiophene substituent at the 8-position.
- Melting points of analogs range from 104°C to 243°C (), suggesting that the bulky thiophene-carbonyl group in the target compound could lower its melting point due to reduced crystallinity.
Heterocyclic Acyl Groups on Pyrrolidine
Compounds in and highlight the impact of varying heterocyclic acyl groups on pyrrolidine:
- Example 5 () : Features a thiazole-5-carbonyl group.
- Example 6 () : Contains a 5-methylisoxazole-3-carbonyl group.
- Target Compound : Utilizes a 5-methylthiophene-2-carbonyl group.
Structural and Electronic Comparisons:
| Heterocycle | Ring Atoms | Electron Density | Potential Impact |
|---|---|---|---|
| Thiophene (Target) | S only | Electron-rich | Enhanced π-π interactions |
| Thiazole | S, N | Moderate polarity | Improved hydrogen bonding |
| Isoxazole | O, N | Polar | Increased solubility |
Structural Analogs with Similar Linkers
5-Chloro-8-(3-pyrrolidinyloxy)quinoline hydrochloride ():
- Shares the pyrrolidinyl-oxy-quinoline backbone but lacks the thiophene-carbonyl group.
- The hydrochloride salt form likely exhibits higher aqueous solubility compared to the target compound’s free base.
Hexahydroquinoline Derivatives ()
The hexahydroquinoline derivative 8-methyl-2-oxo-4-(thiophen-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile contains a thiophen-2-yl group, though on a saturated quinoline core.
- Biological Relevance: This compound has shown anti-inflammatory and cardiotonic properties, suggesting that thiophene substituents may contribute to bioactivity .
Biological Activity
The compound 8-{[1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}quinoline (CAS Number: 1250971-62-0) is a derivative of quinoline that has garnered attention for its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅N₁O₂S |
| Molecular Weight | 225.31 g/mol |
| CAS Number | 1250971-62-0 |
| Structure | Structure |
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study highlighted that similar compounds showed effectiveness against various bacterial strains and fungi. The presence of the 5-methylthiophene moiety may enhance the lipophilicity and bioavailability of the compound, contributing to its antimicrobial efficacy.
Anticancer Properties
Quinoline derivatives have been extensively studied for their anticancer properties. For instance, compounds with structural similarities to This compound have shown promising results in inhibiting cancer cell proliferation through various mechanisms:
- Inhibition of cell cycle progression
- Induction of apoptosis
- Inhibition of angiogenesis
In vitro studies demonstrated that certain quinoline derivatives could inhibit the growth of cancer cell lines such as MDA-MB-468 (breast cancer) and A498 (renal cancer) with IC50 values in the micromolar range.
Anti-inflammatory Effects
The compound's structural components suggest potential anti-inflammatory activity. Similar quinoline derivatives have been shown to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are crucial mediators in inflammatory pathways. This inhibition can lead to reduced production of pro-inflammatory cytokines.
Study 1: Antiviral Activity
A recent study evaluated various quinoline derivatives for their antiviral activity against H5N1 influenza virus. The most effective compounds exhibited over 90% inhibition of virus growth with minimal cytotoxicity. The structure–activity relationship indicated that electron-withdrawing groups on the anilide ring significantly enhanced antiviral potency .
Study 2: Structural Optimization for Anticancer Activity
In a comparative analysis, researchers synthesized several quinoline derivatives, including This compound . They evaluated these compounds for their anticancer activity using MTT assays on various cancer cell lines. The findings revealed that modifications to the pyrrolidine ring improved selectivity and potency against specific cancer types .
Study 3: In Silico Predictions
Computational modeling has been employed to predict the biological activity of quinoline derivatives. Molecular docking studies indicated favorable interactions between This compound and target proteins involved in cancer progression and inflammation, suggesting a mechanism for its observed biological activities .
Q & A
Q. What synthetic strategies are employed for constructing the 8-{[1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}quinoline scaffold?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Preparation of the pyrrolidine-thiophene intermediate via coupling of 5-methylthiophene-2-carbonyl chloride with pyrrolidin-3-ol under basic conditions (e.g., K₂CO₃ in DMSO) .
- Step 2 : Etherification of 8-hydroxyquinoline with the pyrrolidine intermediate using Mitsunobu conditions (e.g., DIAD, PPh₃) or nucleophilic substitution .
- Key Considerations : Solvent choice (DMSO vs. DMF) impacts reaction efficiency, and column chromatography is often required for purification .
Q. How is structural characterization performed for this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the quinoline-pyrrolidine linkage and thiophene substitution .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : Used to resolve ambiguities in stereochemistry, particularly for the pyrrolidine ring conformation .
Q. What biological activities are hypothesized for this compound based on structural analogs?
- Methodological Answer :
- Antimicrobial Potential : Fluorinated quinoline derivatives exhibit activity against bacterial biofilms; similar assays (e.g., MIC testing) can be applied .
- CNS Applications : Quinoline-pyrrolidine hybrids may modulate serotonin receptors; radioligand binding assays (e.g., 5-HT₁A antagonism screens) are recommended .
Advanced Research Questions
Q. How can reaction yields be optimized for the pyrrolidine-quinoline coupling step?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) to stabilize intermediates .
- Catalyst Selection : Evaluate organocatalysts like DABCO for pyrrolidine activation .
- Temperature Control : Reactions at 60–80°C often improve kinetics without decomposition .
- Example Data :
| Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | K₂CO₃ | 72 | 98 |
| DMSO | DABCO | 68 | 95 |
Q. How to address contradictory bioactivity results in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Systematic Substituent Variation : Compare analogs with trifluoromethyl (electron-withdrawing) vs. methyl (electron-donating) groups on the thiophene ring to assess electronic effects .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for target proteins, resolving discrepancies between in vitro and in silico data .
- Case Study : Fluorination at the quinoline 6-position enhanced antibacterial activity by 40% in analogs, suggesting similar modifications here .
Q. What advanced techniques validate the compound’s metabolic stability?
- Methodological Answer :
- In Vitro Assays : Microsomal stability tests (human liver microsomes + NADPH) to measure half-life .
- LC-MS/MS Metabolite ID : Identify oxidation products (e.g., hydroxylation at the pyrrolidine ring) .
- Comparative Analysis : Benchmark against known quinoline derivatives (e.g., 4-amino-2-methyl-8-trifluoromethylquinoline) to contextualize stability .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity data across similar quinoline derivatives?
- Methodological Answer :
- Dose-Response Curves : Ensure consistency in IC₅₀ measurements (e.g., 24h vs. 48h incubation) .
- Cell Line Variability : Test across multiple lines (e.g., HeLa vs. HEK293) to rule out cell-specific effects .
- Example : A pyranoquinolinone analog showed IC₅₀ = 12 μM in HeLa cells but was inactive in HEK293, highlighting lineage-dependent responses .
Methodological Recommendations
- Synthetic Protocol Validation : Reproduce yields from analogous compounds (e.g., 6-fluoro-4-sulfonylquinoline derivatives) to establish baseline expectations .
- Biological Assay Design : Include positive controls (e.g., ciprofloxacin for antimicrobial screens) to normalize activity metrics .
- Computational Workflow : Pair DFT calculations (for reaction mechanisms) with MD simulations (for protein-ligand dynamics) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
